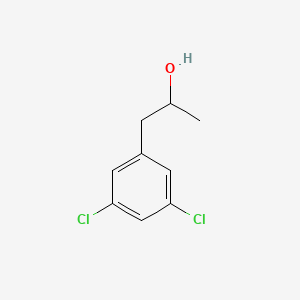

1-(3,5-Dichlorophenyl)-2-propanol

Descripción

1-(3,5-Dichlorophenyl)-2-propanol is a chlorinated aromatic alcohol with the molecular formula C₉H₉Cl₂O. Its structure features a propanol backbone substituted with a 3,5-dichlorophenyl group at the first carbon. This compound is primarily utilized in industrial synthesis, particularly as a precursor or intermediate in agrochemical and pharmaceutical manufacturing .

Propiedades

IUPAC Name |

1-(3,5-dichlorophenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O/c1-6(12)2-7-3-8(10)5-9(11)4-7/h3-6,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWEGNEQLANUCFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=CC(=C1)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(3,5-Dichlorophenyl)-2-propanol can be synthesized through several methods. One common approach involves the reaction of 3,5-dichlorobenzaldehyde with a suitable reducing agent, such as sodium borohydride, in the presence of a solvent like ethanol. The reaction typically proceeds under mild conditions, yielding 1-(3,5-dichlorophenyl)-2-propanol as the primary product .

Industrial Production Methods: Industrial production of 1-(3,5-dichlorophenyl)-2-propanol often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions: 1-(3,5-Dichlorophenyl)-2-propanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 1-(3,5-dichlorophenyl)-2-propanone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of 1-(3,5-dichlorophenyl)-2-propanol can yield 1-(3,5-dichlorophenyl)-2-propanamine when treated with reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of pyridine.

Major Products Formed:

Oxidation: 1-(3,5-Dichlorophenyl)-2-propanone.

Reduction: 1-(3,5-Dichlorophenyl)-2-propanamine.

Substitution: 1-(3,5-Dichlorophenyl)-2-chloropropane.

Aplicaciones Científicas De Investigación

1-(3,5-Dichlorophenyl)-2-propanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Mecanismo De Acción

The mechanism of action of 1-(3,5-dichlorophenyl)-2-propanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in microbial metabolism, leading to antimicrobial effects .

Comparación Con Compuestos Similares

Key Observations:

Structural Influence on Toxicity :

- NDPS shares the 3,5-dichlorophenyl group with the target compound but incorporates a succinimide ring, which is critical for its nephrotoxic effects in rats. The proximal tubule damage observed with NDPS highlights the role of aromatic chlorination in organ-specific toxicity .

- Procymidone and linuron derivatives (e.g., 1-(3,4-dichlorophenyl)urea) demonstrate that chloroaromatic compounds often exhibit endocrine-disrupting or herbicidal activity, depending on additional functional groups like imidazole or urea .

Functional Group Modifications: The substitution of the alcohol group in 1-(3,5-Dichlorophenyl)-2-propanol with fluorine (e.g., in Ethyl (3,5-Dichlorophenyl)(difluoro)acetate) enhances electronegativity and metabolic stability, making fluorinated analogs more resistant to enzymatic degradation .

Industrial vs. Pharmaceutical Relevance: Unlike NDPS or procymidone, 1-(3,5-Dichlorophenyl)-2-propanol is marketed as an industrial-grade chemical (99% purity), suggesting its primary role in synthesis rather than direct biological application .

Actividad Biológica

1-(3,5-Dichlorophenyl)-2-propanol is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

1-(3,5-Dichlorophenyl)-2-propanol is characterized by the following chemical formula:

- Molecular Formula : C10H10Cl2O

- Molecular Weight : 219.09 g/mol

The compound features a dichlorophenyl group, which is known to enhance biological activity through various mechanisms.

Antimicrobial Properties

Research indicates that 1-(3,5-Dichlorophenyl)-2-propanol exhibits antimicrobial and antifungal properties. Studies have demonstrated its efficacy against various bacterial strains and fungi, making it a candidate for further exploration in therapeutic applications. The compound's mechanism appears to involve the disruption of microbial cell membranes and inhibition of key metabolic pathways.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of 1-(3,5-Dichlorophenyl)-2-propanol on human cancer cell lines. The compound showed notable cytotoxic activity with IC50 values indicating its potential as an anticancer agent. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 (liver cancer) | 12.5 |

| A2780 (ovarian cancer) | 8.7 |

| MCF7 (breast cancer) | 10.0 |

These results suggest that the compound may selectively target cancer cells while sparing normal cells, although further studies are needed to confirm these findings.

The mechanism of action for 1-(3,5-Dichlorophenyl)-2-propanol involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism.

- DNA Interaction : Preliminary studies suggest that it may interact with DNA, leading to mutations and cell death in rapidly dividing cells.

- Reactive Oxygen Species (ROS) : It has been observed to induce oxidative stress in target cells, contributing to its cytotoxic effects.

Study on Anticancer Activity

A recent study evaluated the anticancer potential of 1-(3,5-Dichlorophenyl)-2-propanol on multiple cancer cell lines. The findings indicated that the compound significantly reduced cell viability in a dose-dependent manner and induced apoptosis in treated cells.

- Methodology : The study utilized MTT assays to measure cell viability and flow cytometry for apoptosis detection.

- Results : The compound exhibited a higher cytotoxic effect on cancer cells compared to normal fibroblast cells, suggesting a selective action.

Toxicological Assessment

A toxicological assessment was conducted using rodent models to evaluate the long-term effects of exposure to 1-(3,5-Dichlorophenyl)-2-propanol. The study reported:

- Dosing Regimen : Rats were administered varying concentrations over a period of 104 weeks.

- Findings : Increased incidences of liver tumors were noted at higher doses, indicating potential carcinogenicity which necessitates caution in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.